molecular formula C16H16F3N5O B2595212 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2310015-17-7

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2595212
CAS No.: 2310015-17-7
M. Wt: 351.333
InChI Key: DAJARULDCZQTRR-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone: is a complex organic compound that features a unique bicyclic structure with a triazole ring and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a series of cyclization reactions, starting from simple precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Triazole Ring:

    Attachment of the Pyridine Moiety: The trifluoromethyl-substituted pyridine can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bicyclic core.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

Medicinally, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, it might find applications in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bicyclic core provides structural rigidity. The trifluoromethyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • **(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(methyl)pyridin-3-yl)methanone
  • **(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(chloromethyl)pyridin-3-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone distinguishes it from similar compounds, potentially offering enhanced stability and unique electronic properties that can be advantageous in various applications.

Properties

IUPAC Name

[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c17-16(18,19)14-4-1-10(7-21-14)15(25)24-11-2-3-12(24)6-13(5-11)23-9-20-8-22-23/h1,4,7-9,11-13H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJARULDCZQTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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